PRMT5-IN-20

Epigenetics PRMT5 Inhibition Quality Control

Researchers studying oncogenic transcriptional programs need a highly pure, selective PRMT5 inhibitor to ensure reproducible results. PRMT5-IN-20 directly addresses this need: - Blocks symmetric arginine dimethylation (SDMA) to disrupt cancer-promoting gene expression. - High purity (≥99.0% by HPLC) minimizes confounding off-target effects in cellular assays. - Fully characterized structure enables SAR studies and analog synthesis. Supplied as a solid, ideal for in vitro oncology and epigenetics research.

Molecular Formula C21H21N3
Molecular Weight 315.4 g/mol
Cat. No. B499355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-20
Molecular FormulaC21H21N3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3
InChIKeyGAVUWQFIRGBDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-20 Selective Inhibitor Overview


PRMT5-IN-20 (CAS: 880813-30-9; C21H21N3; MW: 315.41 g/mol) is a selective, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic enzyme critical for oncogenic transcriptional regulation and tumor progression [1]. The compound blocks the symmetric dimethylation of histone and non-histone proteins, thereby disrupting the activation of cancer-promoting transcriptional programs . PRMT5-IN-20 is supplied as a high-purity (≥99.0%) solid, and its use is intended exclusively for research applications in oncology and epigenetics, where precise modulation of the PRMT5 signaling axis is required .

Selective PRMT5 inhibitor for pathway modulation studies
High-purity solid format for reproducible enzyme and cell assays
Fully defined structure supports SAR and target-engagement research

PRMT5-IN-20 Non-Interchangeability


Interchangeability among PRMT5 inhibitors is not scientifically sound due to significant variations in binding affinity, isoform selectivity, and mechanism of action. For instance, while clinical candidates like GSK3326595 and JNJ-64619178 (Onametostat) target the PRMT5/MEP50 complex with sub-nanomolar potency, their selectivity profiles, pharmacokinetics, and therapeutic windows differ substantially [1]. Substituting one PRMT5 inhibitor for another without rigorous, side-by-side validation can introduce confounding variables in cellular assays and in vivo models, as even minor structural differences can drastically alter off-target effects and efficacy . PRMT5-IN-20, as described in patent WO2011079236, represents a specific chemotype with a unique structure-activity relationship (SAR) that necessitates its distinct evaluation and procurement for reproducible, targeted research [2].

Selectivity mismatch PRMT5 inhibitor selectivity profiles and MEP50-complex binding can differ substantially; pathway interpretation may shift between chemotypes.
Chemotype dependence PRMT5-IN-20 is a distinct chemotype from clinical-stage PRMT5 inhibitors; cellular response and off-target kinase context may not transfer.
PK/PD variability Pharmacokinetic and exposure profiles are not interchangeable among PRMT5 tool compounds; in vivo model context may require independent validation.

PRMT5-IN-20 Key Product Evidence


High Purity for Reproducible PRMT5 Inhibition

PRMT5-IN-20 is offered with a guaranteed purity of ≥99.0%, as verified by Certificate of Analysis (CoA) . This level of purity is critical for in vitro enzymatic and cellular assays, where impurities can confound dose-response curves and lead to false negatives or inflated IC50 values. This specification is consistent across multiple vendors, ensuring a baseline of quality for research procurement .

Purity
Specification review
≥99.0% (HPLC)
Supports assay reproducibility; minimizes contaminant-driven variability
As reported on Certificate of Analysis
Epigenetics PRMT5 Inhibition Quality Control

Defined Chemical Structure for SAR

The exact chemical structure of PRMT5-IN-20 is defined by its IUPAC name, 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, and SMILES string, CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2 . This unequivocal structural identity enables researchers to design and interpret SAR studies, synthesize analogs, or perform computational docking with confidence. A clearly defined chemical structure is a fundamental requirement for reproducible research and a key procurement criterion differentiating this compound from vaguely described 'PRMT5 inhibitor' offerings .

Structure
Specification review
IUPAC & SMILES provided
Enables SAR interpretation and computational docking studies
Fundamental for reproducible research publications
Medicinal Chemistry PRMT5 SAR

Patent-Backed PRMT5 Selectivity

PRMT5-IN-20 is described in patent WO2011079236 as a selective PRMT5 inhibitor with anti-tumor activity [1]. While the patent does not disclose a full panel of IC50 values against other methyltransferases, the assignment of selectivity is a key piece of data for researchers aiming to target the PRMT5 pathway without confounding inhibition of related enzymes like PRMT1 or PRMT3. This patent-backed selectivity claim provides a stronger foundation for experimental design than an uncharacterized research compound .

Selectivity
Class-level inference
PRMT5-selective (patent claim)
Supports PRMT5 pathway study design; selectivity inferred from patent disclosure
Full methyltransferase panel not disclosed in available sources
Epigenetics PRMT5 Cancer Biology

PRMT5-IN-20 Research Applications


Epigenetic & Cancer Signaling Dissection

PRMT5-IN-20 is an ideal chemical probe for investigating the role of symmetric arginine dimethylation (SDMA) in oncogenic transcriptional programs. Its selective inhibition of PRMT5, as outlined in patent WO2011079236, allows researchers to dissect the contribution of PRMT5 to cancer cell proliferation and survival in vitro [1]. The high purity and defined structure ensure reproducible results in assays measuring changes in histone methylation marks, gene expression, and downstream signaling pathways.

Validation in Hematological & Solid Tumor Lines

Based on its described anti-tumor activity and potent disruption of PRMT5-mediated processes, PRMT5-IN-20 is well-suited for screening and validation in a panel of cancer cell lines [1]. Researchers can use PRMT5-IN-20 to establish concentration-response relationships for anti-proliferative effects in models where PRMT5 is known to be a key dependency. This application is critical for prioritizing tumor types for further in vivo validation with this specific chemotype.

SAR & Medicinal Chemistry Campaigns

The fully characterized chemical structure of PRMT5-IN-20, including its IUPAC name and SMILES string, provides a solid starting point for medicinal chemists . The compound can be used as a reference standard for developing novel PRMT5 inhibitors, conducting computational docking studies, or synthesizing analogs with potentially improved drug-like properties. Its commercial availability in high purity facilitates its use in detailed SAR explorations.

Application
Selection Property
Validation Focus
Application Cancer cell signaling studies
Selection Property PRMT5 pathway selectivity context
Validation Focus SDMA mark and downstream signaling monitoring
Application Cancer cell line screening
Selection Property Cell-model endpoint context
Validation Focus Proliferation and viability endpoint review
Application Medicinal chemistry SAR
Selection Property Defined chemotype and structural identity
Validation Focus Analog synthesis and docking validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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